

Spectroscopic Characterization of N-Ethyl-2-methylquinoxalin-6-amine: A Technical Guide

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Compound of Interest

N-Ethyl-2-methylquinoxalin-6amine

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Disclaimer: Specific experimental spectroscopic data for **N-Ethyl-2-methylquinoxalin-6-amine** is not readily available in public databases. The data presented in this guide are predicted values based on the compound's structure and known spectroscopic characteristics of analogous compounds, such as substituted quinoxalines and N-alkylanilines. These predictions are intended for illustrative and guidance purposes.

This technical guide provides a detailed overview of the spectroscopic characterization of **N-Ethyl-2-methylquinoxalin-6-amine**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **N-Ethyl-2-methylquinoxalin-6-amine**.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)



Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 8.7	Singlet	1H	H-3
~ 7.8 - 8.0	Doublet	1H	H-5 or H-8
~ 7.5 - 7.7	Doublet	1H	H-8 or H-5
~ 7.0 - 7.2	Doublet of doublets	1H	H-7
~ 4.5 - 5.0	Broad Singlet	1H	N-H
~ 3.2 - 3.4	Quartet	2H	N-CH ₂ -CH ₃
~ 2.6 - 2.8	Singlet	3H	2-CH₃
~ 1.3 - 1.5	Triplet	3H	N-CH ₂ -CH ₃

Note: Chemical shifts for aromatic protons are estimations and their exact positions and coupling constants would depend on the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl3, Reference: CDCl3 at 77.16 ppm)



Chemical Shift (δ, ppm)	Assignment
~ 155 - 160	C-2
~ 145 - 150	C-6
~ 140 - 145	C-8a
~ 138 - 142	C-4a
~ 130 - 135	C-3
~ 128 - 130	C-5
~ 125 - 128	C-8
~ 110 - 115	C-7
~ 40 - 45	N-CH₂-CH₃
~ 22 - 25	2-CH₃
~ 14 - 16	N-CH₂-CH₃

Table 3: Predicted IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3450	Medium, Sharp	N-H Stretch (Secondary Amine)[1]
~ 3020 - 3080	Medium	Aromatic C-H Stretch
~ 2850 - 2980	Medium-Strong	Aliphatic C-H Stretch
~ 1610 - 1630	Strong	C=N Stretch (Quinoxaline Ring)[2]
~ 1500 - 1600	Medium-Strong	C=C Stretch (Aromatic Ring) & N-H Bend[1][2]
~ 1250 - 1340	Strong	Aromatic C-N Stretch[1]
~ 1020 - 1250	Medium	Aliphatic C-N Stretch[1]
~ 800 - 850	Strong	C-H Out-of-plane Bending (Aromatic)

Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electron Ionization - EI)

m/z	Relative Intensity	Proposed Assignment
187	High	[M] ⁺ (Molecular Ion)
172	Medium-High	[M - CH₃] ⁺ (Alpha-cleavage)[3]
158	Medium	[M - C ₂ H ₅] ⁺
160	Low	[M - HCN]+
77	Low	Phenyl fragment

Note: The molecular formula for **N-Ethyl-2-methylquinoxalin-6-amine** is C₁₁H₁₃N₃. The odd molecular weight (187) is consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[1][4]



Experimental Protocols

The following sections provide detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like **N-Ethyl-2-methylquinoxalin-6-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not provided in the solvent.
- Instrument Setup: The NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
 [6] The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
- ¹H NMR Acquisition:
 - A standard single-pulse experiment is typically used.
 - Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay (e.g., 1-5 seconds).
- ¹³C NMR Acquisition:
 - A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.[8]
 - Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (several hundred to thousands).



- Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[8]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0.00 ppm or the residual solvent peak.[6] Signal integration (for ¹H NMR) and peak picking are performed using appropriate software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - This is a common and simple method for solid samples.
 - Place a small, clean, and dry amount of the solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[9]
- Sample Preparation (KBr Pellet):
 - Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This is subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and accessory absorptions.[10]



- Place the sample in the instrument's sample holder.
- Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[10] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands for various functional groups.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from fragmentation patterns.

Methodology:

- Sample Preparation and Introduction:
 - Dissolve a small amount of the sample (~0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[12]
 - The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization:

- The sample molecules are converted into gas-phase ions. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information.[13][14]
- Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI)
 can be used to predominantly observe the molecular ion with less fragmentation.
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[13][15]

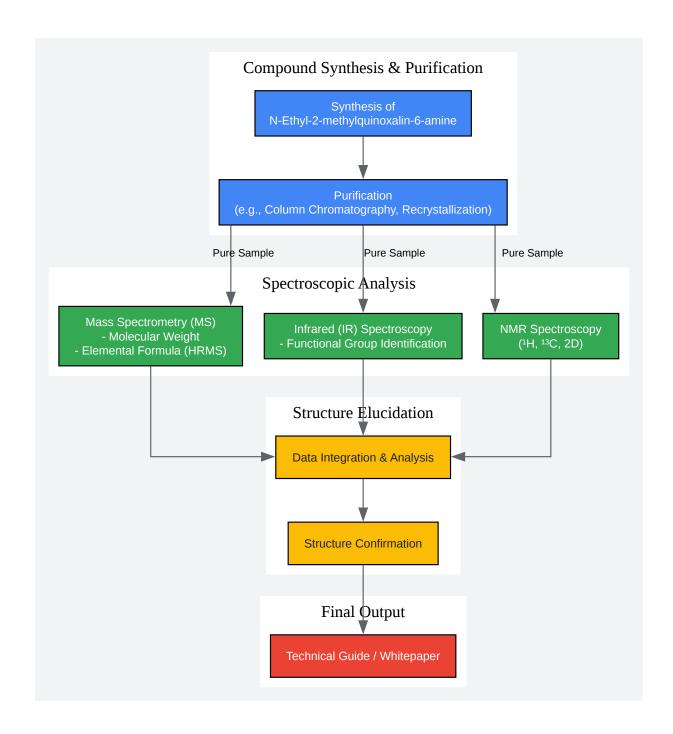


- · Detection and Data Analysis:
 - A detector records the abundance of ions at each m/z value.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.
 - The peak with the highest m/z is often the molecular ion ([M]+), which provides the
 molecular weight. The fragmentation pattern is analyzed to deduce the structure of the
 molecule.[13] High-resolution mass spectrometry (HRMS) can be used to determine the
 exact molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **N-Ethyl-2-methylquinoxalin-6-amine**.





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Workflow for Spectroscopic Characterization.



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